molecular formula C16H18N2OS B5786087 N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea

N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea

Cat. No. B5786087
M. Wt: 286.4 g/mol
InChI Key: ORBYPCMNAWNBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea, also known as methoxyphenamine, is a synthetic compound that belongs to the class of thiourea derivatives. It is commonly used in scientific research for its pharmacological properties and has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has been extensively studied, and its pharmacological properties are well-characterized. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, its efficacy and safety in humans have not been established, which may limit its clinical translation.

Future Directions

There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, studies are needed to evaluate its efficacy and safety in humans. Furthermore, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea involves the reaction of 4-methoxyphenethylamine with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields the desired compound as a white crystalline powder with a melting point of 148-150°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea has been extensively studied for its pharmacological properties and has been found to have potential therapeutic applications in various diseases. It has been shown to exhibit analgesic, anti-inflammatory, and anti-tumor activities. Additionally, it has been found to have potential as a treatment for Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-19-15-9-7-13(8-10-15)11-12-17-16(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBYPCMNAWNBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780963
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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